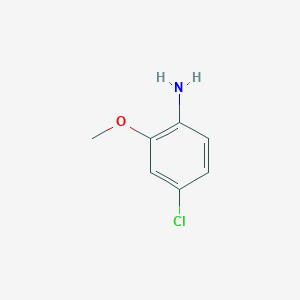

4-Chloro-2-methoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXLPNAOCCIZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059088 | |

| Record name | Benzenamine, 4-chloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-50-5 | |

| Record name | 4-Chloro-2-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-chloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-chloro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-chloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-o-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-2-methoxyaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV9MZ8W6NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-methoxyaniline (CAS: 93-50-5) for Advanced Research and Pharmaceutical Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-Chloro-2-methoxyaniline. It moves beyond a simple data sheet to provide in-depth insights into its properties, synthesis, and critical applications, with a focus on the causality behind experimental choices and protocols.

Introduction: A Key Building Block in Modern Chemistry

This compound, also known by synonyms such as 4-Chloro-o-anisidine, is a highly functionalized aromatic amine. Its unique substitution pattern—featuring an electron-donating methoxy group, a deactivating but ortho-para directing chloro group, and a versatile amino group—makes it a valuable intermediate in organic synthesis. While it finds use in the dye and agrochemical industries, its most significant role in contemporary research is as a pivotal precursor in the development of novel pharmaceuticals, most notably as a building block for CXCR2 antagonists.[1][2][3][4] This guide will elucidate the core characteristics of this compound, providing the technical foundation necessary for its effective and safe utilization in a laboratory setting.

Part 1: Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its required handling procedures. Understanding these characteristics is the first step toward successful application.

Core Physicochemical Properties

The properties of this compound are summarized in the table below. The methoxy and chloro groups impart specific electronic and steric effects that influence the reactivity of the amino group and the aromatic ring. The methoxy group, a strong activating group, and the amino group both direct electrophiles to the ortho and para positions, while the chloro group deactivates the ring but also directs ortho/para. This interplay of directing effects makes it a predictable substrate for further functionalization.

| Property | Value | Source(s) |

| CAS Number | 93-50-5 | [1][5][6] |

| Molecular Formula | C₇H₈ClNO | [1][5][6] |

| Molecular Weight | 157.60 g/mol | [1][5][6] |

| Appearance | Dark brown or off-white solid | [3] |

| Melting Point | 52°C | [3][4] |

| Boiling Point | 260°C at 760 mmHg | [6] |

| Density | 1.234 g/cm³ | [6] |

| Solubility | Slightly soluble in chloroform and methanol. | [3] |

| Storage | Store at 2-8°C under an inert atmosphere, protected from light. | [3][5] |

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the material. For this compound, ¹H NMR is a primary tool for structural verification.

-

¹H NMR Spectrum (300 MHz, CDCl₃) : δ 6.78 (m, 2H), 6.65 (d, 1H), 3.86 (s, 3H).[4]

-

Expert Interpretation : The singlet at 3.86 ppm corresponds to the three protons of the methoxy (-OCH₃) group. The aromatic region shows two signals: a multiplet around 6.78 ppm integrating to two protons and a doublet at 6.65 ppm for one proton. This pattern is consistent with the three protons on the substituted benzene ring. This self-validating check is the first step any researcher should take upon receiving or synthesizing the compound.

-

Part 2: Laboratory-Scale Synthesis

A common and efficient method for preparing this compound is through the reduction of its nitro precursor, 5-chloro-2-nitroanisole. The choice of a Béchamp reduction (using iron metal in an acidic medium) is a classic, cost-effective, and robust method that avoids the need for high-pressure hydrogenation equipment.

Workflow for Synthesis via Béchamp Reduction

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; the progress is monitored by Thin Layer Chromatography (TLC), ensuring the reaction proceeds to completion before work-up, which prevents yield loss and simplifies purification.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, create a suspension of iron powder (5.0 equivalents) and ammonium chloride (0.65 equivalents) in distilled water.[3]

-

Activation : Heat the suspension to reflux and maintain for 15 minutes. This step activates the iron surface.

-

Addition of Starting Material : Slowly add a solution of 5-chloro-2-nitroanisole (1.0 equivalent) in ethanol or add it directly if it is a low-melting solid. The addition should be portion-wise or dropwise to control the exothermic reaction.

-

Reaction Monitoring : Continue stirring under reflux. The progress of the reduction can be monitored by TLC by observing the disappearance of the starting material spot. The reaction is typically complete within 1.5 to 2 hours.[4]

-

Work-up : Once the reaction is complete, cool the mixture and neutralize it by the slow, dropwise addition of a 5% aqueous sodium bicarbonate solution until effervescence ceases.

-

Isolation : Filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the iron salts. Wash the filter cake with ethyl acetate.

-

Extraction : Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Purification : Wash the combined organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which appears as a dark oil or solid.[3] Further purification can be achieved via column chromatography if necessary.

Part 3: Core Applications in Drug Discovery

The true value of this compound for the target audience lies in its application as a strategic starting material for complex molecules with therapeutic potential.

Primary Application: Synthesis of CXCR2 Antagonists

The most prominent application of this compound is as a key intermediate in the synthesis of C-X-C chemokine receptor 2 (CXCR2) antagonists.[1][3]

-

Mechanism & Therapeutic Relevance : CXCR2 is a receptor protein that, upon binding to its chemokine ligands (like IL-8), mediates the migration of neutrophils to sites of inflammation. Over-activation of this pathway is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and certain cancers. CXCR2 antagonists block this signaling, representing a promising therapeutic strategy. The chloro and methoxy substituents on the aniline are often crucial for fitting into the binding pocket of the target protein, highlighting the importance of this specific building block.

Caption: Role as a precursor in drug development.

Other Industrial Applications

Beyond pharmaceuticals, it serves as an intermediate in the production of:

-

Azo Dyes : The amino group can be diazotized and coupled with other aromatic compounds to create a wide range of colorants.[2][5]

-

Agrochemicals and Fine Chemicals : Its reactive handles allow for its incorporation into various specialty molecules.[2]

Part 4: Safety, Handling, and Storage

Given its hazard profile, strict adherence to safety protocols is non-negotiable. The trustworthiness of any experimental result is predicated on a safe and controlled laboratory environment.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302 : Harmful if swallowed.[7][8]H315 : Causes skin irritation.[5][8]H317 : May cause an allergic skin reaction.[7][8]H319 : Causes serious eye irritation.[5][8]H335 : May cause respiratory irritation.[5][8] |

Expert Handling and Storage Protocols

-

Personal Protective Equipment (PPE) : Always wear nitrile gloves, a lab coat, and chemical safety goggles. The compound is a skin irritant and potential sensitizer.[7]

-

Ventilation : Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Storage : Store in a tightly sealed container in a refrigerator (2-8°C).[5] The recommendation for an inert atmosphere (e.g., nitrogen or argon) is crucial because anilines are susceptible to air oxidation, which leads to discoloration and the formation of impurities that can complicate subsequent reactions.

-

First Aid : In case of skin contact, wash immediately with plenty of soap and water. If swallowed, call a poison control center or doctor.[7]

-

Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations. As a chlorinated aromatic compound, it must be disposed of as hazardous chemical waste.

Conclusion

This compound (CAS: 93-50-5) is more than just a chemical on a shelf; it is an enabling tool for innovation in medicinal chemistry and material science. Its well-defined physicochemical properties, straightforward synthesis, and critical role as a precursor to high-value molecules like CXCR2 antagonists make it an indispensable component of the modern chemist's toolbox. By understanding its characteristics and adhering to rigorous safety and handling protocols, researchers can confidently and effectively leverage this versatile intermediate to advance their scientific goals.

References

-

Safety data sheet - this compound. (n.d.). CPAChem. [Link]

- US Patent 5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline. (n.d.).

-

Benzenamine, 4-chloro-2-methoxy-. (n.d.). PubChem. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE CAS#: 93-50-5 [m.chemicalbook.com]

- 4. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [chemicalbook.com]

- 5. This compound | 93-50-5 | FC20021 | Biosynth [biosynth.com]

- 6. 4-chloro-o-anisidine | 93-50-5 [chemnet.com]

- 7. fr.cpachem.com [fr.cpachem.com]

- 8. Benzenamine, 4-chloro-2-methoxy- | C7H8ClNO | CID 7143 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 4-Chloro-2-methoxyaniline: Structure, Synthesis, and Application

Abstract

4-Chloro-2-methoxyaniline is a highly functionalized aromatic amine that serves as a pivotal intermediate in the synthesis of a diverse range of high-value chemical entities. Its strategic substitution pattern—featuring an amine for nucleophilic reactions and diazotization, a methoxy group as an ortho-directing activator, and a chloro atom for further functionalization—makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, definitive spectroscopic characterization, and a validated laboratory-scale synthesis protocol. Furthermore, we explore its key chemical reactivity and established applications, with a particular focus on its role in the development of novel therapeutics. The document concludes with a comprehensive protocol for safe handling and storage, ensuring operational excellence for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

This compound, also known by its synonym 4-Chloro-o-anisidine, is a substituted aniline with a distinct arrangement of functional groups on the benzene ring.[1] The primary amine and methoxy groups are positioned ortho to each other, a relationship that significantly influences the molecule's electronic properties and reactivity. The chlorine atom is situated para to the amine, further modulating the molecule's chemical behavior.

The fundamental identity and key physicochemical properties are summarized below. This data is critical for experimental design, from calculating molar equivalents in reaction stoichiometry to selecting appropriate analytical techniques.

Table 1: Core Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Chloro-o-anisidine, 4-chloro-2-methoxybenzenamine | [1] |

| CAS Number | 93-50-5 | [2] |

| Molecular Formula | C₇H₈ClNO | [2] |

| Molecular Weight | 157.60 g/mol | [1][2] |

| Appearance | Solid (e.g., White solid) | Sigma-Aldrich |

| SMILES | COC1=C(C=CC(=C1)Cl)N | [1] |

| InChIKey | WOXLPNAOCCIZGP-UHFFFAOYSA-N | [1] |

The molecular architecture is the primary determinant of the compound's utility. The nucleophilic amine group is a handle for amide bond formation, alkylation, and diazotization reactions, while the electron-donating methoxy group activates the ring towards electrophilic aromatic substitution.

Caption: 2D Molecular Structure of this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. Spectroscopic methods provide a detailed fingerprint of the molecule. While specific spectra should be run on each batch for quality control, the expected characteristic signals are detailed below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The three aromatic protons will appear as a complex multiplet or as distinct doublets and doublets of doublets, with their chemical shifts influenced by the electronic effects of the three different substituents. The methoxy group will present as a sharp singlet around 3.8 ppm. The amine protons will appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals. The carbon attached to the methoxy group will be shifted downfield (around 145-150 ppm), while the carbon bonded to the amine group will appear around 135-140 ppm. The four other aromatic carbons will have shifts between 110-130 ppm. The methoxy carbon will be a distinct signal around 55 ppm.[3]

2.2 Infrared (IR) Spectroscopy The IR spectrum provides confirmation of the key functional groups.

-

N-H Stretch: A characteristic pair of medium-to-sharp peaks will be observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations will be visible in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: A strong peak corresponding to the aryl-alkyl ether stretch will be found in the 1200-1250 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹, indicates the C-Cl bond.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons (3H) | δ 6.6 - 7.0 ppm |

| Amine Protons (2H) | δ 3.5 - 4.5 ppm (broad singlet) | |

| Methoxy Protons (3H) | δ ~3.8 ppm (singlet) | |

| ¹³C NMR | Aromatic C-O | δ ~147 ppm |

| Aromatic C-N | δ ~137 ppm | |

| Aromatic C-Cl | δ ~123 ppm | |

| Aromatic C-H (x3) | δ 112 - 120 ppm | |

| Methoxy Carbon | δ ~56 ppm | |

| IR | N-H Stretch (primary amine) | 3300 - 3500 cm⁻¹ (two bands) |

| C-O Stretch (aryl ether) | 1200 - 1250 cm⁻¹ (strong) |

Synthesis and Purification Protocol

A common and reliable method for the laboratory-scale synthesis of this compound is the reduction of the corresponding nitroarene, 5-chloro-2-nitroanisole. The Béchamp reduction, which utilizes iron metal in an acidic medium, is a classic, cost-effective, and highly chemoselective method for this transformation.[4][5]

Causality of Experimental Choice: The Béchamp reduction is selected over other methods like catalytic hydrogenation for several reasons. It does not require specialized high-pressure equipment, and the reagents (iron powder, acid) are inexpensive and readily available.[5] The reaction is highly selective for the nitro group, leaving other functional groups on the aromatic ring, such as the chloro and methoxy groups, intact.[4] Modern adaptations using ammonium chloride instead of a strong acid minimize waste and simplify the workup.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol: [6]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the starting material, 5-chloro-2-nitroanisole (1.0 eq).

-

Add Reagents: Add a 5:1 mixture of ethanol and water as the solvent. To this solution, add ammonium chloride (4.0 eq) and fine iron powder (3.0-5.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90°C). The reaction is often initially vigorous. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, allow the mixture to cool to room temperature.

-

Filtration: Filter the reaction slurry through a pad of Celite® to remove the iron powder and iron oxide byproducts. Wash the filter cake thoroughly with ethanol or ethyl acetate to ensure complete recovery of the product.

-

Extraction & Wash: Combine the filtrates and remove the organic solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water, followed by a brine solution to remove inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Applications in Drug Development and Chemical Synthesis

The true value of this compound lies in its role as a versatile chemical intermediate. Its functional groups serve as reactive handles for constructing more complex molecular architectures.

-

Pharmaceutical Scaffolding: The compound is a documented precursor in the synthesis of CXCR2 (chemokine receptor) antagonists.[2] CXCR2 is a target in inflammatory diseases and oncology, making intermediates like this crucial for developing novel therapeutics. The aniline moiety allows for the construction of heterocyclic systems or for linkage to other pharmacophores.

-

Azo Compound Synthesis: The primary amine can be readily converted to a diazonium salt upon treatment with nitrous acid. This diazonium intermediate is an electrophile that can react with electron-rich aromatic compounds (e.g., phenols, anilines) in electrophilic aromatic substitution reactions to form azo dyes. These dyes are significant in the textile and printing industries and have applications as indicators and pigments.

-

Fine Chemical Synthesis: Beyond specific drug targets, the compound is a building block for agrochemicals and other fine chemicals where a substituted aniline core is required.[7] The chloro-substituent provides an additional site for modification, for example, via nucleophilic aromatic substitution or cross-coupling reactions, although conditions for the latter can be challenging.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the highest standards of laboratory safety is non-negotiable. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

Trustworthiness through Self-Validating Protocols: The following protocol is designed to minimize exposure and ensure safe handling. Adherence is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling of the solid or its solutions should be performed inside a certified chemical fume hood.

-

Handling:

-

Avoid inhalation of dust. Use only in a well-ventilated area, preferably a fume hood.

-

Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

-

Do not eat, drink, or smoke in the laboratory.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

For long-term stability, storage in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

Disposal: Dispose of waste and unused material in accordance with local, regional, and national environmental regulations. Do not allow it to enter the sewer system.

Conclusion

This compound is a chemical intermediate of significant value, underpinned by its well-defined molecular structure and versatile reactivity. Its molecular weight of 157.60 g/mol and distinct spectroscopic signature provide clear metrics for its identification and quality control. The robust and accessible synthesis via the Béchamp reduction makes it readily available for a wide range of applications, most notably in the synthesis of pharmaceuticals like CXCR2 antagonists and in the dye industry. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and safe handling protocols is essential for leveraging its full potential in the pursuit of scientific innovation.

References

-

Grokipedia. Béchamp reduction. Available at: [Link].

-

Scribd. Chemists' Guide to Béchamp Reduction. Available at: [Link].

-

Wikipedia. Béchamp reduction. Available at: [Link].

-

PubChem. Benzenamine, 4-chloro-2-methoxy-. Available at: [Link].

-

PubChem. Benzenamine, 4-chloro-2-methoxy-. Available at: [Link].

-

University of Wisconsin - Chemistry Department. 13C NMR Chemical Shifts Data. Available at: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. Available at: [Link].

Sources

A Technical Guide to the Safe Handling and Hazard Profile of 4-Chloro-2-methoxyaniline (CAS 93-50-5)

This document provides an in-depth technical overview of the safety, hazards, and handling protocols for 4-Chloro-2-methoxyaniline. It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a synthetic intermediate or in other laboratory applications. The guidance herein is synthesized from established safety data sheets and toxicological information to ensure a comprehensive and field-proven approach to risk mitigation.

Section 1: Chemical and Physical Identity

This compound, also known as 4-Chloro-o-anisidine, is an aromatic amine that serves as a valuable building block in organic synthesis, including as an intermediate for creating CXCR2 antagonists.[1] Its precise identity and physical properties are fundamental to understanding its behavior and potential hazards in a laboratory setting.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonym(s) | 4-Chloro-o-anisidine, p-Chloro-o-anisidine | [2][3] |

| CAS Number | 93-50-5 | [2][3][4] |

| Molecular Formula | C₇H₈ClNO | [2][5] |

| Molecular Weight | 157.60 g/mol | [2][4] |

| Physical Form | Solid | [4] |

Section 2: GHS Hazard Profile and Toxicological Assessment

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[3] A summary of its classification provides the foundation for our risk assessment and subsequent handling protocols.

Table 2: GHS Classification for this compound

| Classification | Code | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [3][4] | |

| Signal Word | Warning | [3][4] | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [2][3] |

| Skin Irritation | H315 | Causes skin irritation | [2][4][6] |

| Eye Irritation | H319 | Causes serious eye irritation | [2][4][6] |

| STOT, Single Exp. | H335 | May cause respiratory irritation | [2][4][6] |

Acute Oral Toxicity

The classification of "Harmful if swallowed" (H302) indicates that ingestion of this compound can lead to adverse health effects.[2][3] The primary causality is systemic toxicity following absorption from the gastrointestinal tract. Therefore, all laboratory workflows must be designed to eliminate the possibility of ingestion through contaminated hands or equipment.

Skin Sensitization and Irritation

Of significant concern to laboratory personnel is the dual classification for skin effects.

-

Irritation (H315): This refers to a direct, localized, and reversible inflammatory reaction upon contact.[2][4]

-

Sensitization (H317): This is a more critical, immune-mediated response.[2][3] Initial exposure may cause little to no reaction, but it can prime the immune system. Subsequent exposures, even to minute quantities, can trigger a severe allergic reaction (allergic contact dermatitis). This sensitization is persistent. The self-validating aspect of any protocol involving this compound must, therefore, prioritize the complete avoidance of skin contact.

Eye and Respiratory Irritation

As a solid, this compound can form dust. Inhalation of this dust may lead to irritation of the respiratory tract (H335).[2][4][6] Direct contact with the eyes will cause serious irritation (H319) and requires immediate and thorough rinsing.[2][4][6]

Data Gaps and Inferred Hazards: A Precautionary Approach

While the provided safety data sheets do not classify this compound as a carcinogen or mutagen, it is structurally related to 4-chloroaniline. 4-chloroaniline is classified by IARC as a Group 2B carcinogen ("Possibly carcinogenic to humans") and has demonstrated mutagenic effects.[7][8][9] In the absence of specific long-term toxicity data for this compound, a senior scientist must adopt a precautionary principle. It is prudent to handle this compound as if it carries potential long-term health risks, mandating the use of stringent engineering controls and personal protective equipment.

Section 3: Risk Mitigation and Safe Handling Protocols

Effective risk management is not merely about using personal protective equipment (PPE); it is about implementing a multi-layered safety strategy.

The Hierarchy of Controls

The most effective safety strategies prioritize engineering and administrative controls over a sole reliance on PPE. This hierarchy provides a framework for designing inherently safer experimental processes.

Caption: The Hierarchy of Controls for risk mitigation.

Protocol for Laboratory Handling of Solid this compound

This protocol is designed as a self-validating system to minimize exposure.

-

Preparation & Verification:

-

Confirm that a chemical fume hood is available and certified.

-

Verify that an eyewash station and safety shower are accessible and have been tested within the last month.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood to minimize movement in and out of the controlled workspace.

-

Don the required PPE as detailed in section 3.3.

-

-

Weighing and Dispensing:

-

Perform all manipulations of the solid compound exclusively within the chemical fume hood.

-

To prevent dust generation, open the container slowly. Use a spatula to carefully transfer the desired amount to a weigh boat or directly into the reaction vessel.

-

Avoid pouring the solid, as this can aerosolize fine particles.

-

Immediately and securely close the primary container after dispensing.

-

-

Post-Handling:

-

Wipe down the spatula and any surfaces inside the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove any residual dust. Dispose of the cloth as hazardous waste.

-

Carefully remove gloves by peeling them off from the cuff, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste container.

-

Immediately wash hands thoroughly with soap and water.

-

Required Personal Protective Equipment (PPE)

-

Hand Protection: Wear nitrile gloves. Check for tears or holes before use. For prolonged work, consider double-gloving.[3][10]

-

Eye Protection: Wear chemical safety goggles that conform to European Standard EN166 or OSHA's regulations in 29 CFR 1910.133.[11] A face shield may be required for larger quantities.

-

Skin and Body Protection: A laboratory coat is mandatory. Ensure it is fully buttoned.

-

Respiratory Protection: Handling within a fume hood should provide adequate ventilation. If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[11]

Storage and Stability

To maintain the integrity of the compound and ensure safety, specific storage conditions are necessary.

-

Atmosphere: Keep under an inert atmosphere, such as nitrogen or argon, to prevent slow oxidation.[5]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[11]

-

Light: Protect from light to prevent potential degradation.[5]

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical.

Caption: A flowchart for emergency response to chemical exposure.

Spill Response

For a small laboratory spill:

-

Evacuate non-essential personnel and ensure the area is well-ventilated.

-

Wearing full PPE, gently cover the spill with an absorbent material like sand or diatomite to avoid raising dust.[3]

-

Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area with a damp cloth, disposing of the cloth as hazardous waste.

First Aid Protocol

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Action | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult or complaints persist, consult a doctor. | [3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice/attention. Remove contaminated clothing. | [3][11] |

| Eye Contact | Immediately rinse the opened eye with running water for at least 15 minutes. Get medical attention. | [3][11] |

| Ingestion | Rinse mouth thoroughly with water. Call a POISON CENTER or doctor immediately if you feel unwell. Do not induce vomiting. | [3][7] |

Section 5: Disposal

Unused this compound and any materials contaminated with it must be treated as hazardous waste.[3]

-

Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[3]

-

Do not allow the product to enter sewers or surface water.[3]

-

Waste generators must consult relevant regulations to ensure complete and accurate classification of the waste.

Conclusion

This compound is a compound with moderate acute hazards, most notably oral toxicity and the potential for skin sensitization. While its long-term toxicological profile is not fully elucidated, its structural similarity to known hazardous compounds necessitates a cautious and diligent approach. By adhering to the hierarchy of controls, implementing rigorous handling protocols, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this valuable synthetic intermediate.

References

- CPAChem. (n.d.). Safety data sheet - this compound CAS:93-50-5.

-

PubChem. (n.d.). Benzenamine, 4-chloro-2-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (2024, April 1). Safety Data Sheet - 4-Fluoro-2-methoxyaniline.

- Fisher Scientific. (2010, October 25). Safety Data Sheet - 4-Chloro-2,5-dimethoxyaniline.

- Fisher Scientific. (2024, March 25). Safety Data Sheet - 5-Chloro-2-methoxyaniline.

- Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - 4-chloro aniline 98%.

- BLD Pharm. (n.d.). 93-50-5 | this compound.

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet - 4-Chloroaniline.

- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - 4-Chloroaniline.

Sources

- 1. scbt.com [scbt.com]

- 2. Benzenamine, 4-chloro-2-methoxy- | C7H8ClNO | CID 7143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fr.cpachem.com [fr.cpachem.com]

- 4. This compound | 93-50-5 [sigmaaldrich.com]

- 5. This compound | 93-50-5 | FC20021 | Biosynth [biosynth.com]

- 6. 93-50-5|this compound|BLD Pharm [bldpharm.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Navigating the Nomenclature: A Comprehensive Guide to the Synonyms of 4-Chloro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical synthesis and drug discovery, precise communication is paramount. The accurate identification of chemical entities is the foundation upon which reproducible research is built. However, the existence of multiple synonyms for a single compound can often introduce ambiguity, hindering effective collaboration and information retrieval. This technical guide provides an in-depth exploration of the various synonyms for 4-Chloro-2-methoxyaniline, a key intermediate in the pharmaceutical and dye industries. By understanding the origins and applications of these different names, researchers can navigate the chemical literature with greater confidence and precision.

The Identity of this compound: A Multifaceted Nomenclature

This compound, identified by the CAS Registry Number 93-50-5, is an aromatic amine whose nomenclature reflects its structural features and historical usage.[1][2][3][4][5][6] The synonyms for this compound can be broadly categorized into systematic, semi-systematic, and common or trivial names.

Systematic and Semi-Systematic Names: The Language of Structure

The most unambiguous name for any chemical compound is its systematic name, derived according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

-

IUPAC Name: this compound This is the preferred and most formal name, clearly indicating a benzene ring substituted with a chloro group at position 4, a methoxy group at position 2, and an aniline (amino group) at position 1.[3][7]

Other systematic and semi-systematic names frequently encountered in chemical databases and literature include:

-

Benzenamine, 4-chloro-2-methoxy- : This name, often found in databases like PubChem and the EPA Substance Registry System, uses "benzenamine" as the parent structure, explicitly listing the substituents and their locants.[2][7]

-

4-Chloro-2-methoxybenzenamine : A slight variation of the above, this name is also systematically derived and readily understood.[2][8]

-

(4-Chloro-2-methoxyphenyl)amine : This format emphasizes the phenylamine core structure.[3][8]

-

1-Amino-4-chloro-2-methoxybenzene : This name treats benzene as the parent and lists all substituents alphabetically with their corresponding positions.[8]

The logical relationship between these systematic and semi-systematic names can be visualized as a hierarchy of specificity, with the IUPAC name being the most precise.

Caption: Hierarchy of systematic and semi-systematic names for CAS 93-50-5.

Common and Trivial Names: A Nod to History and Application

Beyond the systematic nomenclature, a variety of common or trivial names are prevalent, often stemming from historical usage or commercial branding, particularly within the dye industry.

-

4-Chloro-o-anisidine and p-Chloro-o-anisidine : These are perhaps the most frequently used common names. "Anisidine" refers to methoxyaniline. The "o-" (ortho) indicates that the amino and methoxy groups are adjacent (positions 1 and 2). The "4-Chloro" or "p-Chloro" (para-Chloro) specifies the position of the chlorine atom relative to the amino group.[2][3][4]

-

2-Amino-5-chloroanisole : This name treats "anisole" (methoxybenzene) as the parent structure, indicating the positions of the amino and chloro substituents.[2]

-

Fast Red R Base : This trade name highlights its application as a component in the synthesis of azo dyes.[9]

It is crucial for researchers to be aware of these common names, as they are often used in older literature and commercial catalogs.

The Hydrochloride Salt: A Distinct Entity

In many applications, particularly in pharmaceutical development, this compound is used in its hydrochloride salt form to improve its stability and solubility. It is imperative to distinguish the synonyms for the free base from those of its salt.

-

This compound hydrochloride [2]

-

2-Amino-5-chloroanisole hydrochloride [10]

-

4-Chloro-2-methoxyphenylamine hydrochloride [10]

When encountering these names, the presence of "hydrochloride" or "HCl" is a clear indicator of the salt form.

Summary of Key Identifiers

For quick reference, the following table summarizes the most important identifiers and synonyms for this compound.

| Identifier Type | Value |

| CAS Registry Number | 93-50-5[1][2][3][4][5][6] |

| Molecular Formula | C₇H₈ClNO[1][2][4][5] |

| Molecular Weight | 157.60 g/mol [1][2][5] |

| IUPAC Name | This compound[3][7] |

| Common Synonyms | 4-Chloro-o-anisidine, p-Chloro-o-anisidine, 2-Amino-5-chloroanisole[2][3][4] |

| Systematic Synonyms | Benzenamine, 4-chloro-2-methoxy-, 4-Chloro-2-methoxybenzenamine[2][7] |

| Trade Name Example | Fast Red R Base[9] |

Navigating the Literature: A Practical Workflow

To ensure the accurate identification of this compound in literature and databases, a systematic approach is recommended. The following workflow outlines a self-validating process for researchers.

Caption: A workflow for the accurate identification of this compound and its synonyms.

Conclusion

A thorough understanding of the diverse nomenclature for this compound is essential for any scientist working with this versatile intermediate. By recognizing its systematic, common, and trade names, and by carefully distinguishing between the free base and its hydrochloride salt, researchers can avoid ambiguity, enhance the precision of their work, and facilitate seamless communication within the scientific community. This guide serves as a comprehensive reference to aid in this critical aspect of chemical research and development.

References

-

4-Chloro-2-methoxy-5-methylbenzenamine. World of Chemicals. [Link]

-

Product information, this compound, hydrochloride | P&S Chemicals. P&S Chemicals. [Link]

-

4-chloro-o-anisidine. LookChem. [Link]

-

Benzenamine, 4-chloro-2,5-dimethoxy- - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Benzenamine, 4-chloro-2-methoxy- | C7H8ClNO | CID 7143 - PubChem. National Center for Biotechnology Information. [Link]

-

CAS 93-50-5 suppliers, this compound suppliers - Pharma Info Source. Pharma Info Source. [Link]

-

This compound - gsrs. Global Substance Registration System. [Link]

-

2-Chloro-4-methoxyaniline | C7H8ClNO | CID 407432 - PubChem. National Center for Biotechnology Information. [Link]

-

Chemical Properties of Benzenamine, 4-chloro-2,5-dimethoxy- (CAS 6358-64-1) - Cheméo. Cheméo. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 4-chloro-o-anisidine | 93-50-5 [chemnet.com]

- 5. Buy Online CAS Number 93-50-5 - TRC - this compound | LGC Standards [lgcstandards.com]

- 6. a2bchem.com [a2bchem.com]

- 7. Benzenamine, 4-chloro-2-methoxy- | C7H8ClNO | CID 7143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 93-50-5 | FC20021 | Biosynth [biosynth.com]

- 9. pharmainfosource.com [pharmainfosource.com]

- 10. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 4-Chloro-2-methoxyaniline: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-2-methoxyaniline (CAS No. 93-50-5), a key chemical intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical data on its physicochemical properties, spectroscopic profile, synthesis, and its significant role as a building block in modern drug discovery, particularly in the development of CXCR2 antagonists.

Introduction and Strategic Importance

This compound, also known as 4-Chloro-o-anisidine, is a multi-functionalized aromatic amine. Its strategic importance in organic synthesis stems from the specific arrangement of its substituents on the benzene ring: an amine group, a methoxy group, and a chlorine atom. This unique substitution pattern governs its reactivity and makes it a valuable precursor for complex molecular architectures. The electron-donating nature of the amine and methoxy groups, combined with the electron-withdrawing and synthetically versatile nature of the chloro group, provides multiple handles for chemical modification.

In the pharmaceutical landscape, this compound has gained prominence as a crucial intermediate for the synthesis of potent and selective antagonists of the C-X-C chemokine receptor 2 (CXCR2).[1] CXCR2 is a G-protein coupled receptor that plays a pivotal role in mediating neutrophil chemotaxis and activation, making it a high-value target for treating a wide array of inflammatory diseases and various forms of cancer.[2][3] This guide will delve into the core properties of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis.

Physical Properties

This compound is a solid at room temperature, a detail that is critical for handling, storage, and reaction setup. While some sources may describe it as a colorless liquid, this likely refers to the compound above its melting point or as a supercooled liquid.[4]

| Property | Value | Source(s) |

| CAS Number | 93-50-5 | [1] |

| Molecular Formula | C₇H₈ClNO | [1][5] |

| Molecular Weight | 157.60 g/mol | [1][6] |

| Appearance | White to dark brown solid/crystalline powder | [7][8] |

| Melting Point | 52-53 °C | [9] |

| Boiling Point | 260 °C at 760 mmHg (rough estimate) | [3] |

| Density | ~1.234 g/cm³ | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol. Limited solubility in water. Generally soluble in polar organic solvents like ethanol and acetone. | [1][2] |

| Storage | Store at 2-8 °C under an inert atmosphere (e.g., Nitrogen), protected from light. | [4] |

Spectroscopic Data

Spectroscopic data is essential for identity confirmation and purity assessment. The following data provides a reference for the characterization of this compound.

¹H NMR (CDCl₃): [9]

-

δ 6.80 (s, 1H): Aromatic proton likely at C3, ortho to both -OCH₃ and -NH₂.

-

δ 6.79 (d, J=8.8Hz, 1H): Aromatic proton, likely at C5, ortho to the chlorine and meta to the amine.

-

δ 6.61 (d, J=8.8Hz, 1H): Aromatic proton, likely at C6, ortho to the amine and meta to the chlorine.

-

δ 3.86 (br, s, 2H): Protons of the amine (-NH₂) group. The broadness is characteristic of exchangeable protons.

-

δ 3.81 (s, 3H): Protons of the methoxy (-OCH₃) group.

¹³C NMR (CDCl₃): [9]

-

δ 147.7, 135.0, 122.6, 120.7, 115.3, 111.0: Peaks corresponding to the six carbons of the aromatic ring. The specific assignments reflect the electronic effects of the substituents.

-

δ 55.6: Peak for the methoxy (-OCH₃) carbon.

Mass Spectrometry (EI): [9]

-

m/z 156.87 (100%): Molecular ion peak [M]⁺.

-

m/z 158.90 (32%): [M+2]⁺ peak, characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁷Cl isotope.

Chemical Synthesis and Purification

The synthesis of this compound is most efficiently achieved via electrophilic chlorination of the commercially available precursor, 2-methoxyaniline. The regioselectivity of this reaction is dictated by the powerful ortho-, para-directing influence of the amine group, which overrides the ortho-, para-directing effect of the methoxy group. The para position relative to the amine is sterically accessible and electronically activated, leading to the desired product in high yield.

Recommended Synthesis Protocol: Electrophilic Chlorination

This protocol is adapted from a high-yield procedure and is suitable for laboratory-scale synthesis.[9] The causality behind this choice of reagents lies in the use of a copper(II) chloride system in hydrochloric acid, which provides a controlled source of the electrophilic chlorinating species.

Reaction Scheme: 2-methoxyaniline → this compound

Materials:

-

2-Methoxyaniline (1.0 eq)

-

Copper(II) Chloride (CuCl₂) (2.0 eq)

-

36% Hydrochloric Acid

-

Ethyl Acetate

-

Saturated Sodium Carbonate solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Petroleum Ether

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-methoxyaniline (e.g., 12.3 g, 0.1 mol) in 36% hydrochloric acid.

-

Addition of Catalyst: Add Copper(II) Chloride (CuCl₂) (e.g., 26.8 g, 0.2 mol).

-

Reaction Conditions: Heat the reaction mixture to 60 °C. The original patent describes the introduction of oxygen and HCl gas; however, for laboratory scale, stirring vigorously in the acidic CuCl₂ solution at temperature is often sufficient to promote chlorination. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Add ethyl acetate with stirring. Carefully neutralize the mixture by adding saturated sodium carbonate solution until the pH reaches ~7.

-

Workup - Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic phase twice with saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Purification: To the concentrated crude product, add a small amount of petroleum ether and cool the mixture to induce crystallization. Filter the resulting white crystalline solid to obtain pure this compound.

Expected Yield: >90%[9]

Synthesis and Purification Workflow

The this compound moiety is frequently incorporated into the core structure of these antagonists. The amine group serves as a key attachment point for building out the rest of the molecule, often through amide bond formation or other coupling reactions, to achieve the necessary shape and functionality for potent and selective binding to the CXCR2 receptor.

Analytical Methodologies

To ensure the quality and purity of this compound, a robust analytical method is required. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for this purpose.

Starting Protocol for RP-HPLC Analysis

While a specific monograph may not be publicly available, methods for structurally similar anilines provide a reliable starting point for method development.

System:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve sample in Acetonitrile/Water (50:50) to a concentration of ~0.5 mg/mL.

This self-validating system should be capable of separating the main component from common process impurities, such as the starting material (2-methoxyaniline) or potential over-chlorinated byproducts. The retention time and peak purity can be used to confirm the identity and assess the purity of the synthesized material.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. This compound is classified as an irritant and is harmful if ingested or comes into contact with skin. [6]

-

Hazard Statements (H-phrases): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [4]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.

-

First Aid (Eyes): Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.

-

First Aid (Skin): Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a simple substituted aniline; it is a strategically vital building block in medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an attractive starting material for complex drug discovery programs. Its established role in the construction of CXCR2 antagonists underscores its importance in developing next-generation therapeutics for inflammatory diseases and oncology. This guide provides the essential, field-proven technical information required for scientists to confidently and effectively utilize this versatile compound in their research endeavors.

References

-

Patsnap Synapse. (2025-03-11). What CXCR2 antagonists are in clinical trials currently?[Link]

-

Kolb, P. et al. (2023). Biased antagonism of a series of bicyclic CXCR2 intracellular allosteric modulators. Frontiers in Pharmacology. [Link]

- Google Patents.

-

Chapman, R. W. et al. (2009). CXCR2 antagonists for the treatment of pulmonary disease. PubMed Central. [Link]

-

SIELC Technologies. (2018-02-16). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. [Link]

-

Cheng, Y. et al. (2023). CXCR2 chemokine receptor – a master regulator in cancer and physiology. PMC. [Link]

-

Chapman, R. et al. CXCR2 antagonists for the treatment of pulmonary disease. PubMed. [Link]

-

PubChem. Benzenamine, 4-chloro-2-methoxy-. [Link]

- Google Patents. CN102993023A - Preparation method of mono-substituted para-chloroaniline.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE CAS#: 93-50-5 [m.chemicalbook.com]

- 3. 4-chloro-o-anisidine | 93-50-5 [chemnet.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scbt.com [scbt.com]

- 6. o-Anisidine - Wikipedia [en.wikipedia.org]

- 7. This compound | 93-50-5 [sigmaaldrich.com]

- 8. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [amp.chemicalbook.com]

- 9. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [chemicalbook.com]

A Comprehensive Guide to the Spectral Analysis of 4-Chloro-2-methoxyaniline

Introduction: Understanding 4-Chloro-2-methoxyaniline

This compound, also known as 4-chloro-o-anisidine, is a substituted aniline derivative with significant applications in synthetic chemistry. It serves as a crucial intermediate in the manufacturing of dyes, pharmaceuticals, and other complex organic molecules.[1] A thorough understanding of its structural characteristics is paramount for its effective utilization and for quality control in its synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive, non-destructive methods for structural elucidation.

This guide offers an in-depth analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. We will delve into the theoretical basis for the observed spectral data, present detailed experimental protocols for data acquisition, and provide a comprehensive interpretation of the spectra, linking empirical data to the molecular structure.

Compound Profile:

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[2] |

| Synonyms | 4-Chloro-o-anisidine, 2-Amino-5-chloroanisole[3] |

| CAS Number | 93-50-5[4] |

| Molecular Formula | C₇H₈ClNO[5] |

| Molecular Weight | 157.60 g/mol [2] |

| Physical Form | Solid[4] |

Below is the chemical structure of this compound, illustrating the numbering convention used for spectral assignments throughout this guide.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the different chemical environments of hydrogen atoms.

Experimental Protocol: ¹H NMR

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common, relatively non-polar solvent that dissolves a wide range of organic compounds and has a simple, well-defined solvent peak. Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ = 0.00 ppm).

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.

-

Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR spectral data for this compound in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.78 | Multiplet (m) | 2H | H-5, H-6 |

| ~6.65 | Doublet (d) | 1H | H-3 |

| ~3.86 | Singlet (s) | 3H | -OCH₃ |

| ~3.8 (broad) | Singlet (s, br) | 2H | -NH₂ |

Data adapted from reported values.[3]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is consistent with its substituted aromatic structure.

-

Methoxy Group (-OCH₃): A sharp singlet is observed at approximately 3.86 ppm.[3] This signal integrates to three protons and, being a singlet, indicates no adjacent protons, which is characteristic of a methoxy group.

-

Amine Group (-NH₂): The two protons of the primary amine typically appear as a broad singlet around 3.8 ppm. The chemical shift of these protons can vary depending on concentration, solvent, and temperature due to hydrogen bonding. Their broadness is a result of rapid chemical exchange and quadrupolar relaxation from the nitrogen atom.

-

Aromatic Protons (Ar-H): The aromatic region (6.5-7.0 ppm) shows signals corresponding to the three protons on the benzene ring.

-

The signal at ~6.65 ppm, a doublet, is assigned to H-3.[3] It is ortho to the electron-donating -OCH₃ and -NH₂ groups, causing it to be the most upfield of the aromatic protons. It appears as a doublet due to coupling with H-5 (a small meta-coupling, J ≈ 2-3 Hz).

-

The multiplet at ~6.78 ppm, integrating to two protons, accounts for H-5 and H-6.[3] H-6 is ortho to the -NH₂ group and would appear as a doublet due to ortho-coupling with H-5 (J ≈ 8-9 Hz). H-5 is ortho to the chlorine atom and would appear as a doublet of doublets, coupling to both H-6 (ortho) and H-3 (meta). The overlap of these signals results in the observed multiplet.

-

Caption: ¹H NMR spectral assignments for this compound.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Experimental Protocol: ¹³C NMR

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. However, data acquisition requires significantly more scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. A broadband proton-decoupled experiment is typically performed to simplify the spectrum, resulting in each unique carbon appearing as a singlet.

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~147.1 | C2 |

| ~136.2 | C1 |

| ~128.5 | C4 |

| ~119.3 | C5 |

| ~115.0 | C6 |

| ~110.1 | C3 |

| ~55.7 | -OCH₃ |

Note: These are predicted chemical shifts based on computational models and data from similar structures, as a definitive, published list of assigned peaks was not available in the searched literature. Actual experimental values may vary slightly.

Interpretation of the ¹³C NMR Spectrum

The spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear furthest upfield, around 55.7 ppm, typical for an sp³-hybridized carbon attached to an oxygen atom.

-

Aromatic Carbons (Ar-C):

-

C2: This carbon, bonded to the highly electronegative oxygen of the methoxy group, is expected to be the most downfield of the aromatic signals, around 147.1 ppm.

-

C1: The carbon bearing the amine group (C1) is also significantly deshielded and is expected around 136.2 ppm.

-

C4: The carbon attached to the chlorine atom (C4) is predicted to be at approximately 128.5 ppm. The electronegativity of chlorine causes a downfield shift.

-

C3, C5, C6: The remaining carbons (CH) will appear between 110-120 ppm. Their precise shifts are influenced by the combined electronic effects of all substituents on the ring. C3, being shielded by two ortho electron-donating groups, is predicted to be the most upfield aromatic carbon at ~110.1 ppm.

-

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR (KBr Pellet Method)

Rationale: For solid samples, the KBr pellet method is a common technique. Potassium bromide (KBr) is transparent to IR radiation and acts as a matrix to hold the sample. This avoids interference from solvent peaks.

Caption: Workflow for preparing a solid sample using the KBr pellet method.

Methodology:

-

Grinding: Finely grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the fine powder to a pellet die. Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | C-H Stretch | Aliphatic (-OCH₃) |

| ~1600, 1450-1500 | C=C Stretch | Aromatic Ring |

| 1200 - 1275 | C-O Stretch (asymmetric) | Aryl Ether |

| 1000 - 1100 | C-Cl Stretch | Aryl Halide |

Data represents typical absorption ranges for the indicated functional groups.

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in this compound.

-

-NH₂ Group: The presence of a primary amine is confirmed by two distinct peaks in the 3350-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

C-H Bonds: A group of weaker absorptions above 3000 cm⁻¹ indicates aromatic C-H stretching. Just below 3000 cm⁻¹, sharper peaks corresponding to the aliphatic C-H stretching of the methoxy group will be present.

-

Aromatic Ring: The characteristic C=C stretching vibrations of the benzene ring appear as a series of absorptions around 1600 cm⁻¹ and in the 1450-1500 cm⁻¹ region.

-

Ether Linkage: A strong, prominent absorption band between 1200-1275 cm⁻¹ is indicative of the aryl C-O stretching of the methoxy group.

-

C-Cl Bond: A strong absorption in the fingerprint region, generally between 1000-1100 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Safety and Handling

This compound is considered hazardous. Users should consult the full Safety Data Sheet (SDS) before handling.

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Precautions: Avoid breathing dust (P261). Wear protective gloves, clothing, and eye protection. Use only in a well-ventilated area.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338). If skin or respiratory irritation occurs, seek medical advice.

References

-

University of Regensburg. (n.d.). General Procedure for Ru-catalyzed reductive amination reactions. Retrieved from [Link]

-

He, W., Zhang, R., & Cai, M. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7143, this compound. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-chloro-o-anisidine, hydrochloride. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391). Retrieved from [Link]

-

Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-ortho-anisic acid. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-methoxybenzylidene)-2-methyl-4-chloroaniline. Retrieved from [Link]

-

LookChem. (n.d.). 4-chloro-o-anisidine. Retrieved from [Link]

-

University of Wisconsin, ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

Sources

The Solubility Profile of 4-Chloro-2-methoxyaniline: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Solubility is a critical physicochemical parameter that profoundly influences the entire lifecycle of a drug candidate, from its synthesis and purification to its formulation and in vivo efficacy. For researchers and professionals in drug development, a comprehensive understanding of a compound's solubility in various solvent systems is paramount. This technical guide provides an in-depth analysis of the solubility of 4-Chloro-2-methoxyaniline (CAS No. 93-50-5), a key intermediate in the synthesis of various pharmaceutical compounds, notably CXCR2 antagonists.[1][2] This document delves into the theoretical principles governing its solubility, presents its physicochemical properties, and offers a robust, step-by-step experimental protocol for determining its solubility profile. The insights provided herein are intended to empower scientists to make informed decisions in experimental design, process optimization, and formulation development.

Introduction: The Strategic Importance of this compound and Its Solubility

This compound is a substituted aniline that serves as a vital building block in organic synthesis. Its significance in the pharmaceutical industry is underscored by its role as a precursor in the development of C-X-C chemokine receptor type 2 (CXCR2) antagonists. CXCR2 is a G protein-coupled receptor implicated in a variety of inflammatory diseases, making its antagonists a promising therapeutic class. The efficient synthesis and purification of these drug candidates are intrinsically linked to the solubility characteristics of their intermediates, including this compound.

A thorough understanding of the solubility of this compound in different solvents—ranging from polar protic and aprotic to nonpolar—is essential for:

-

Optimizing Reaction Conditions: Ensuring that reactants are in the same phase for efficient chemical transformations.

-

Developing Purification Strategies: Selecting appropriate solvents for crystallization, extraction, and chromatographic separation.

-

Facilitating Formulation Development: Informing the choice of excipients and vehicles for preclinical and clinical studies.

This guide provides a foundational understanding of these aspects, grounded in both theoretical principles and practical, field-proven methodologies.

Physicochemical Properties of this compound

The solubility of a compound is governed by its intrinsic physicochemical properties. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 93-50-5 | [3] |

| Molecular Formula | C₇H₈ClNO | [3] |

| Molecular Weight | 157.60 g/mol | [3] |

| Physical Form | Solid | [3] |

| Predicted XLogP3 | 1.9 | [4] |

The predicted XLogP3 value of 1.9 suggests that this compound has a moderate degree of lipophilicity. This value provides an initial indication that the compound will likely exhibit limited solubility in water and higher solubility in organic solvents.

Understanding the Principles of Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in chemistry that provides a qualitative prediction of solubility. It states that substances with similar intermolecular forces are likely to be soluble in one another. The primary intermolecular forces at play are:

-

Hydrogen Bonding: Occurs between molecules containing hydrogen bonded to highly electronegative atoms like oxygen, nitrogen, or fluorine.

-

Dipole-Dipole Interactions: Exist between polar molecules.

-

Van der Waals Forces (London Dispersion Forces): Weak forces that exist between all molecules, but are the primary forces of attraction between nonpolar molecules.

The molecular structure of this compound, featuring a polar amino group (-NH₂) and a methoxy group (-OCH₃), as well as a larger nonpolar aromatic ring and a chloro-substituent, suggests a nuanced solubility profile. It has the capacity for hydrogen bonding via the amino group, which would favor solubility in polar protic solvents. The overall polarity of the molecule will influence its solubility in polar aprotic solvents, while the nonpolar benzene ring will contribute to its solubility in nonpolar solvents.

Predicted and Qualitative Solubility of this compound

Qualitative Solubility:

-

Slightly Soluble: Chloroform, Methanol.

Due to the lack of comprehensive experimental data, a detailed quantitative solubility table is not provided. However, the experimental protocol outlined in the subsequent section provides a robust framework for researchers to generate this valuable data in-house.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This technique is considered the gold standard and involves equilibrating an excess of the solid compound in the solvent of interest until the solution is saturated.

Causality Behind Experimental Choices

The shake-flask method is chosen for its reliability and its ability to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. The extended incubation period with agitation allows for sufficient time for the dissolution process to reach a steady state, providing a more accurate and reproducible solubility measurement compared to kinetic solubility methods, which can often overestimate solubility. The use of a high-performance liquid chromatography (HPLC) system for quantification ensures high sensitivity and specificity for the analyte.

Self-Validating System

The protocol incorporates self-validating steps to ensure the integrity of the results. The analysis of samples at multiple time points (e.g., 24 and 48 hours) serves to confirm that equilibrium has indeed been reached. Consistent concentration values at these different time points provide confidence in the final solubility measurement. Additionally, the visual confirmation of excess solid material throughout the experiment ensures that the solution remained saturated.

Step-by-Step Experimental Protocol

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), hexane, toluene)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled incubator or water bath

-

Analytical balance